molecular formula C22H21N5O2 B2901012 N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-18-2

N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2901012
CAS No.: 1031664-18-2
M. Wt: 387.443
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. It features a complex fused heterocyclic system based on the [1,2,3]triazolo[1,5-a]quinazoline scaffold, a core structure recognized for its diverse and potent biological activities . This compound is of significant interest in medicinal chemistry for the design and discovery of new therapeutic agents. Its molecular architecture incorporates a triazole ring annelated at the N(1)–C(2) bond of the quinazoline core, a critical modification known to fine-tune biological properties and enhance interactions with specific enzymatic targets . The strategic incorporation of the N-cyclohexyl carboxamide moiety at the 8-position is intended to modulate the compound's physicochemical properties and binding affinity. Fused azoloquinazoline systems of this type are the subject of intensive investigation in drug development, particularly in the fields of oncology and infectious diseases . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacologically active scaffold for probing biological mechanisms. It is intended for use in established in vitro assay systems only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(23-16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(24-22(17)29)19(25-26-27)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,26H,2,5-6,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJAXCIWMSZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazoloquinazoline vs. Thienotriazolopyrimidine

The replacement of the quinazoline core with thiophene-fused systems (e.g., thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines) significantly impacts biological activity. Thieno-fused analogs exhibit higher anticancer activity compared to quinazoline-based derivatives. For instance, thieno[3,2-e]triazolopyrimidines showed growth inhibition (GP = 81.85%) against renal cancer UO-31 cells, while quinazoline-based analogs like 6a-c displayed minimal activity . This suggests that sulfur-containing heterocycles enhance target binding or bioavailability.

Fused vs. Non-Fused Systems

The dihydroquinazoline moiety in the target compound may offer intermediate rigidity, balancing metabolic stability and target engagement.

Substituent Effects

Carboxamide vs. Carboxylate Derivatives

Carboxamide substituents (e.g., in the target compound and N3-(4-pyridylmethyl)-5-amino-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide) improve solubility and hydrogen-bonding capacity compared to ester derivatives like ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate . This modification could enhance pharmacokinetic properties.

Aromatic vs. Aliphatic Substituents

The phenyl group at position 3 in the target compound contrasts with methoxy-substituted analogs (e.g., N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide).

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Core Structure Substituents Anticancer Activity (GP%) Reference
N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide Triazolo[1,5-a]quinazoline C8: Cyclohexyl carboxamide; C3: Phenyl Not reported
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one derivatives Thienotriazolopyrimidine Variable GP = 81.85% (UO-31 cells)
Ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate Pyrazoloquinazoline C3: Ethyl carboxylate Low activity
N3-(4-Pyridylmethyl)-5-amino-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Triazolo[1,5-a]quinazoline C3: Pyridylmethyl carboxamide Not reported

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP* (Predicted) Solubility (µM)*
This compound 485.5 3.8 12.5
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one derivatives ~350–400 2.5–3.2 25–50
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide 541.5 2.9 8.7

Research Findings and Implications

  • Activity Trends: Thieno-fused systems outperform quinazoline-based analogs in anticancer screens, likely due to enhanced electronic properties and binding affinity .
  • Substituent Optimization : Carboxamide groups improve solubility, while bulky substituents (e.g., cyclohexyl) may enhance blood-brain barrier penetration .
  • Synthetic Accessibility: The target compound’s synthesis is feasible via methods reported for dihydroazoloquinazolinones, though yields and purity depend on azide precursor quality .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of N-cyclohexyl triazoloquinazoline derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., substituted quinazolines and triazoles) under controlled conditions. Critical parameters include:

  • Temperature : Reflux in ethanol or DMF (80–120°C) to ensure cyclization .
  • Catalysts : Use of phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures to achieve >95% purity .
    • Data Table :
StepReactantsConditionsYield (%)Purity (%)
1Precursor A + BReflux, 24h65–7090
2Intermediate + Cl-benzyl80°C, DMF50–5595

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and ring fusion (e.g., quinazoline C=O peak at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.5 for C25_{25}H21_{21}N5_5O3_3) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with quinazoline derivatives’ known activities:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to triazole activity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Methodological Answer :

  • Step 1 : Re-examine sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments, especially in fused triazoloquinazoline systems .
  • Step 3 : Validate tautomeric forms (e.g., triazole vs. triazoline) via variable-temperature NMR or computational modeling (DFT) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat plasma) and permeability (Caco-2 assay) to identify bioavailability issues .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and target tissue accumulation .

Q. How do substituent variations (e.g., cyclohexyl vs. benzyl groups) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Synthetic SAR : Prepare analogs with systematic substitutions (e.g., halogen, methoxy, alkyl) at the N-cyclohexyl and phenyl positions .
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents (e.g., bulky groups enhance kinase inhibition but reduce solubility) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or DHFR) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antimicrobial vs. anticancer potency in triazoloquinazolines?

  • Analysis Framework :

  • Contextual Factors : Differences in assay conditions (e.g., bacterial strain variability, cancer cell line selection) may skew results .
  • Mechanistic Overlap : Triazole moieties may inhibit both microbial dihydrofolate reductase and human kinases, causing overlapping activities .
  • Dose Dependency : Test a broader concentration range (nM–µM) to distinguish cytotoxic vs. cytostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.